molecular formula C40H38O11 B10853132 (2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Cat. No.: B10853132
M. Wt: 694.7 g/mol
InChI Key: VYCKCQBOVSSJSK-PYQWHEAPSA-N
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Description

Sanggenon G is a natural compound derived from the root bark of the mulberry tree (Morus alba). It is a type of Diels-Alder adduct, a class of compounds known for their complex structures and significant biological activities. Sanggenon G has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the X-linked inhibitor of apoptosis protein (XIAP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanggenon G is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is characteristic of the Diels-Alder adducts found in the Moraceae family of plants.

Industrial Production Methods: While there is limited information on the industrial production of Sanggenon G, it is typically isolated from natural sources such as the root bark of Morus alba. The extraction process involves the use of solvents to isolate the compound, followed by purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Sanggenon G undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Sanggenon G has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Kuwanon G
  • Kuwanon E
  • Kuwanon T
  • Sanggenon A
  • Sanggenon M
  • Sanggenol A
  • Mulberofuran B
  • Mulberofuran G
  • Moracin M
  • Moracin O
  • Norartocarpanone

Uniqueness: Sanggenon G is unique due to its specific inhibition of XIAP and its dual inhibition mechanism in alleviating irinotecan-induced diarrhea. Its ability to bind to the BIR3 domain of XIAP and enhance caspase activation sets it apart from other similar compounds .

Properties

Molecular Formula

C40H38O11

Molecular Weight

694.7 g/mol

IUPAC Name

(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C40H38O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-16,18,27-28,34,36,41-47,50H,3,5,12,17H2,1-2H3/t27-,28-,34-,36-/m0/s1

InChI Key

VYCKCQBOVSSJSK-PYQWHEAPSA-N

Isomeric SMILES

CC(=CCCC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@H](CC5=O)C6=C(C=C(C=C6)O)O)O)C

Canonical SMILES

CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(CC5=O)C6=C(C=C(C=C6)O)O)O)C

Origin of Product

United States

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